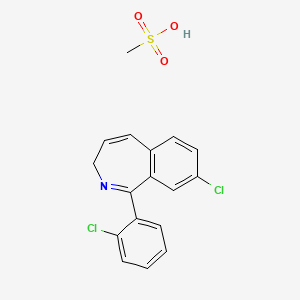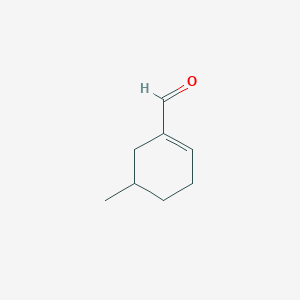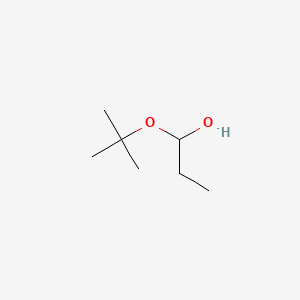
Propanol, 1(or 2)-(1,1-dimethylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanol, 1(or 2)-(1,1-dimethylethoxy)-: is an organic compound belonging to the class of alcohols. It is a derivative of propanol where the hydroxyl group is bonded to a carbon atom that is also attached to a 1,1-dimethylethoxy group. This compound is known for its unique structural properties and its applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This involves reacting a suitable alkyl halide with magnesium in an anhydrous ether solvent to form a Grignard reagent. .
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of propionaldehyde. .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Propanol can undergo oxidation reactions to form aldehydes and carboxylic acids. .
Dehydration: In the presence of a catalyst, propanol can undergo dehydration to form alkenes and water.
Substitution: Propanol can also undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, sulfuric acid.
Catalysts: Cobalt octacarbonyl, rhodium complex, sulfuric acid.
Major Products:
Oxidation: Propanal, propanoic acid.
Dehydration: Alkenes (e.g., propene).
Substitution: Alkyl halides (e.g., propyl chloride).
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Disinfectant: Propanol is used as a disinfectant due to its antimicrobial properties.
Pharmaceuticals: It is used in the pharmaceutical industry for the production of resins and cellulose esters.
Industry:
Mecanismo De Acción
The mechanism of action of propanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. In biological systems, propanol can disrupt cell membranes and proteins, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
1-Propanol: A primary alcohol with similar properties but different structural arrangement.
2-Propanol (Isopropanol): A secondary alcohol with similar chemical properties but different reactivity due to its structure.
Uniqueness:
Structural Differences: The presence of the 1,1-dimethylethoxy group in propanol, 1(or 2)-(1,1-dimethylethoxy)-, makes it unique compared to other propanol isomers.
Reactivity: The structural differences lead to variations in reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
80763-10-6 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-5-6(8)9-7(2,3)4/h6,8H,5H2,1-4H3 |
Clave InChI |
JJJTYYIVEITCFU-UHFFFAOYSA-N |
SMILES canónico |
CCC(O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



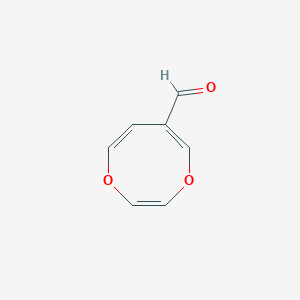
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
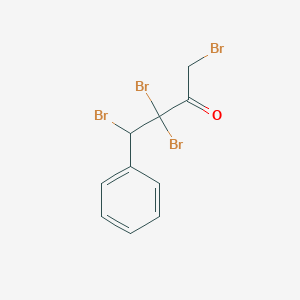
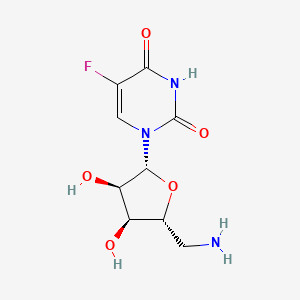
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
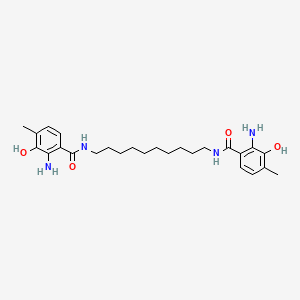
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)

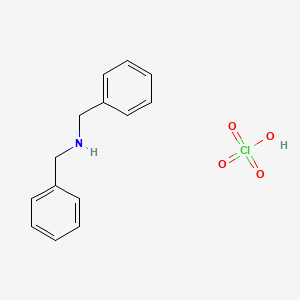
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)

